Cas no 946386-53-4 (2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide)
![2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide structure](https://ja.kuujia.com/scimg/cas/946386-53-4x500.png)
2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide 化学的及び物理的性質
名前と識別子
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- 2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- SBB062141
- 2-[4-(acetylamino)phenoxy]-N-(2-indol-3-ylethyl)acetamide
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- MDL: MFCD00169947
- インチ: 1S/C20H21N3O3/c1-14(24)23-16-6-8-17(9-7-16)26-13-20(25)21-11-10-15-12-22-19-5-3-2-4-18(15)19/h2-9,12,22H,10-11,13H2,1H3,(H,21,25)(H,23,24)
- InChIKey: LBRUWDJIMNITST-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(=CC=1)NC(C)=O)CC(NCCC1=CNC2C=CC=CC1=2)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 477
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 83.2
2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB159779-10 g |
2-(4-(Acetylamino)phenoxy)-N-(2-indol-3-ylethyl)ethanamide |
946386-53-4 | 10 g |
€482.50 | 2023-07-20 | ||
abcr | AB159779-2 g |
2-(4-(Acetylamino)phenoxy)-N-(2-indol-3-ylethyl)ethanamide |
946386-53-4 | 2 g |
€272.50 | 2023-07-20 | ||
abcr | AB159779-1g |
2-(4-(Acetylamino)phenoxy)-N-(2-indol-3-ylethyl)ethanamide; . |
946386-53-4 | 1g |
€211.20 | 2025-02-20 | ||
abcr | AB159779-2g |
2-(4-(Acetylamino)phenoxy)-N-(2-indol-3-ylethyl)ethanamide; . |
946386-53-4 | 2g |
€272.50 | 2025-02-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623343-5mg |
N-(2-(1H-indol-3-yl)ethyl)-2-(4-acetamidophenoxy)acetamide |
946386-53-4 | 98% | 5mg |
¥617.00 | 2024-04-24 | |
abcr | AB159779-1 g |
2-(4-(Acetylamino)phenoxy)-N-(2-indol-3-ylethyl)ethanamide |
946386-53-4 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB159779-5g |
2-(4-(Acetylamino)phenoxy)-N-(2-indol-3-ylethyl)ethanamide; . |
946386-53-4 | 5g |
€377.50 | 2025-02-20 | ||
abcr | AB159779-10g |
2-(4-(Acetylamino)phenoxy)-N-(2-indol-3-ylethyl)ethanamide; . |
946386-53-4 | 10g |
€482.50 | 2025-02-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623343-100mg |
N-(2-(1H-indol-3-yl)ethyl)-2-(4-acetamidophenoxy)acetamide |
946386-53-4 | 98% | 100mg |
¥2048.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623343-1mg |
N-(2-(1H-indol-3-yl)ethyl)-2-(4-acetamidophenoxy)acetamide |
946386-53-4 | 98% | 1mg |
¥535.00 | 2024-04-24 |
2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamideに関する追加情報
Comprehensive Overview of 2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide (CAS No. 946386-53-4): Structure, Applications, and Research Insights
2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide (CAS 946386-53-4) is a synthetic organic compound with a unique molecular structure combining acetamidophenoxy and indole-ethyl moieties. This hybrid structure has garnered attention in pharmaceutical and biochemical research due to its potential interactions with biological targets. The compound's dual-functional design enables it to act as a versatile intermediate in drug discovery, particularly in modulating protein-protein interactions or enzyme activity.
Recent studies highlight the growing interest in indole-derived compounds like 2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide for their role in neurological and anti-inflammatory research. Researchers are exploring its structure-activity relationship (SAR) to optimize bioavailability and target specificity. The presence of both hydrogen bond donors (amide groups) and aromatic systems (indole ring) makes it a candidate for probing receptor binding sites, aligning with current trends in fragment-based drug design.
From a synthetic chemistry perspective, the compound's C-N coupling and ether linkages offer stability under physiological conditions, a feature frequently searched by medicinal chemists. Its logP value (predicted ~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility—a critical factor in ADME (Absorption, Distribution, Metabolism, Excretion) profiling. These properties resonate with industry demands for "beyond Rule of Five" (bRo5) molecules, a trending topic in small-molecule therapeutics.
In analytical applications, CAS 946386-53-4 serves as a reference standard in LC-MS and HPLC method development due to its distinct UV absorption profile (λmax ~280 nm). Laboratories value its use in quality control protocols for related indole derivatives, addressing the rising need for high-purity reference materials in metabolomics studies. This aligns with Google Trends data showing increased searches for "HPLC method validation for heterocyclic compounds" over the past year.
The compound's potential in neuroprotective pathways has sparked discussions in academic forums, particularly regarding its structural similarity to serotonin receptor ligands. While not yet clinically approved, its scaffold hopping potential makes it a subject of patents (e.g., WO2017153826A1) focusing on GPCR modulation. Such applications tie into the broader precision medicine movement, where researchers actively investigate multi-target-directed ligands for complex diseases.
Environmental and green chemistry considerations are also relevant. The synthetic route to 2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide often employs atom-economical amidation reactions, reducing hazardous byproducts. This responds to growing searches for "sustainable synthesis of acetamide derivatives" and reflects industry shifts toward E-factor reduction in fine chemical production.
For computational chemists, this molecule serves as a test case for molecular docking simulations due to its flexible ethylene linker and rotatable bonds. PubChem entries note its use in validating MM/GBSA scoring functions—a hot topic in AI-driven drug discovery circles. The indole moiety's π-stacking capability further enables studies on ligand-protein π interactions, a niche with increasing PubMed citations.
Regulatory databases classify CAS 946386-53-4 as a non-GHS-hazardous research chemical, making it accessible for academic use. However, proper risk assessment protocols (per REACH guidelines) are recommended when handling powdered forms—a point emphasized in recent laboratory safety webinars. This addresses frequent queries about "safe handling of indole-containing compounds" in research settings.
In summary, 2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide represents a multifaceted tool for modern research, bridging medicinal chemistry, analytical science, and computational biology. Its evolving applications mirror industry priorities like targeted therapy development and green synthesis, ensuring sustained relevance in peer-reviewed literature and patent landscapes.
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